molecular formula C7H8FNO2S B13210714 5-(Ethanesulfonyl)-2-fluoropyridine

5-(Ethanesulfonyl)-2-fluoropyridine

Cat. No.: B13210714
M. Wt: 189.21 g/mol
InChI Key: OAONPVWHSKKKBC-UHFFFAOYSA-N
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Description

5-(Ethanesulfonyl)-2-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of an ethanesulfonyl group and a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethanesulfonyl)-2-fluoropyridine typically involves the introduction of the ethanesulfonyl group and the fluorine atom onto the pyridine ring. One common method is the sulfonylation of 2-fluoropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethanesulfonyl)-2-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

5-(Ethanesulfonyl)-2-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethanesulfonyl)-2-fluoropyridine involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethanesulfonyl)-2-fluoropyridine is unique due to the specific positioning of the ethanesulfonyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethylsulfonyl-2-fluoropyridine

InChI

InChI=1S/C7H8FNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3

InChI Key

OAONPVWHSKKKBC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)F

Origin of Product

United States

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